Methanesulfonyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diazo Transfer Reagent

Methanesulfonyl azide functions as a diazo transfer reagent. It readily transfers a diazo group (N₂⁺) to other molecules, enabling the introduction of nitrogen atoms into organic compounds. This specific application proves valuable in synthesizing various molecules, including pharmaceuticals, agrochemicals, and materials with specific functionalities. For instance, research studies have employed methanesulfonyl azide in the synthesis of the antiviral drug Tamiflu [1].

Source

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methanesulfonyl azide participates in CuAAC reactions. This click chemistry technique involves the cycloaddition of azides and alkynes, mediated by a copper catalyst, to form triazole rings. The resulting triazole products are versatile building blocks in various fields, including drug discovery, materials science, and bioconjugation. Methanesulfonyl azide, due to its small size and straightforward purification process, offers advantages in CuAAC reactions compared to other azide reagents [2].

Source

In-situ Generation

Recent research explores the in-situ generation of methanesulfonyl azide. This approach involves generating the reagent directly within the reaction mixture, eliminating the need for pre-preparation and handling of the potentially explosive azide. Studies have successfully generated methanesulfonyl azide from readily available methanesulfonyl chloride and sodium azide, followed by its immediate use in diazo transfer reactions [3].

Source

Methanesulfonyl azide is an organic compound with the chemical formula . It is a sulfonyl azide, characterized by the presence of an azide functional group () attached to a methanesulfonyl group (). This compound is known for its utility in organic synthesis, particularly in diazo transfer reactions, where it acts as a versatile reagent due to its stability and reactivity with various substrates .

MsN3 acts as a diazo transfer agent. The electron-withdrawing sulfonyl group activates the azide for nucleophilic attack by the carbonyl oxygen of a substrate molecule. This leads to the formation of a transient intermediate and subsequent release of the methanesulfonate leaving group (CH3SO2O-). The resulting product is a diazocarbonyl compound, which can undergo further reactions depending on the reaction conditions [].

MsN3 is a highly reactive and potentially explosive compound. It is sensitive to shock, heat, and light. Here are some key safety considerations:

- Toxicity: Data on specific toxicity is limited, but due to its azide functionality, MsN3 is likely to be toxic upon inhalation, ingestion, or skin contact.

- Flammability: While not explicitly classified as flammable, MsN3 can readily decompose with the release of heat, potentially igniting nearby flammable materials.

- Reactivity: MsN3 reacts violently with strong acids, bases, and oxidizing agents. It should only be handled by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Methanesulfonyl azide is primarily used in diazo transfer reactions, where it converts various electrophiles into diazo compounds. The compound can be generated in situ from methanesulfonyl chloride and sodium azide, typically yielding high purity and efficiency .

Key reactions include:

- Diazo Transfer: Methanesulfonyl azide reacts with alcohols or amines to form diazo compounds, which are valuable intermediates in organic synthesis.

- Thermolysis: Upon heating in aromatic solvents, methanesulfonyl azide can decompose to yield methanesulfonamide and isomeric methanesulfonanilides .

The synthesis of methanesulfonyl azide can be achieved through several methods:

- Reaction of Methanesulfonyl Chloride with Sodium Azide: This method involves the reaction of methanesulfonyl chloride with sodium azide in a solvent such as methanol or ethanol, typically yielding 55-96% of the desired product .Reaction scheme:

- In Situ Generation: Methanesulfonyl azide can also be generated in situ during reactions involving methanesulfonyl chloride and sodium azide, allowing for direct use without isolation .

Methanesulfonyl azide has several applications in organic chemistry:

- Diazo Compound Synthesis: It serves as a key reagent for synthesizing diazo compounds, which are important intermediates in various chemical transformations.

- Click Chemistry: Its ability to participate in click reactions enables the formation of complex molecules from simple precursors.

- Material Science: It has potential applications in developing new materials through polymerization processes involving azides.

Interaction studies involving methanesulfonyl azide focus on its reactivity with different substrates. The compound's ability to form stable diazo compounds makes it a subject of interest for studying reaction mechanisms and pathways. Further research into its interactions could reveal additional applications and enhance understanding of its behavior in biological systems.

Methanesulfonyl azide shares similarities with other sulfonyl azides and diazo transfer reagents. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Benzene Sulfonyl Azide | More reactive due to the aromatic ring; used in similar reactions. | |

| p-Toluenesulfonyl Azide | Higher stability; often used in electrophilic substitutions. | |

| Trifluoromethanesulfonyl Azide | Exhibits unique electronic properties due to trifluoromethyl group; useful in fluorination reactions. |

Methanesulfonyl azide stands out due to its balance of stability and reactivity, making it particularly effective for diazo transfer reactions without the hazards associated with more reactive azides.

The utility of methanesulfonyl azide traces its origins to the mid-20th century, when sulfonyl azides were first explored as diazo transfer agents. Early methodologies relied on hazardous reagents such as tosyl azide (TsN₃), which required expensive triflic anhydride for synthesis and posed significant explosion risks. The quest for safer alternatives led to the development of methanesulfonyl azide in the 1980s, synthesized via nucleophilic substitution of methanesulfonyl chloride (MsCl) with sodium azide (NaN₃) in ethanol or methanol. This route offered superior atom economy (65.4% for MsN₃ vs. 43.2% for TsN₃) and eliminated the need for toxic catalysts, establishing mesyl azide as a practical replacement.

A pivotal advancement occurred in the 2010s with the implementation of in situ generation protocols, which mitigated risks associated with handling pure mesyl azide. By reacting MsCl and NaN₃ directly in acetonitrile or ethyl acetate, researchers achieved yields exceeding 95% while avoiding isolation of the explosive intermediate. This innovation aligned with the growing emphasis on process safety in industrial chemistry.

Evolution of Methanesulfonyl Azide as a Synthetic Tool

Mesyl azide’s reactivity stems from its dual functionality: the electron-withdrawing sulfonyl group activates the azide moiety for nucleophilic attack, while the mesyl leaving group facilitates clean product isolation. Key applications include:

Diazo Transfer Reactions

Mesyl azide transfers diazo groups (–N₂⁺) to enolates, active methylene compounds, and amines, generating α-diazo carbonyl intermediates critical for cyclopropanations, C–H insertions, and ylide formations. For example, in the synthesis of ethyl 2-diazoacetoacetate, mesyl azide achieves 98% yield under flow chemistry conditions, outperforming tosyl azide (82%).

Click Chemistry

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), mesyl azide forms 1,2,3-triazoles with terminal alkynes. Its small molecular size minimizes steric hindrance, enabling efficient bioconjugation of peptides and oligonucleotides.

Nitrene Generation

Photolysis of mesyl azide at 193 nm in argon matrices produces methanesulfonyl nitrene (CH₃SO₂N), a triplet-state intermediate that undergoes -shift to form isocyanates or reacts with hydrocarbons to yield sulfonamides. This pathway has been leveraged for asymmetric C–N bond formation in alkaloid synthesis.

Position within the Sulfonyl Azide Family of Reagents

The sulfonyl azide family includes derivatives such as tosyl azide, imidazole-1-sulfonyl azide, and nonafluorobutanesulfonyl azide. Mesyl azide distinguishes itself through:

| Property | Mesyl Azide | Tosyl Azide | Imidazole-1-Sulfonyl Azide |

|---|---|---|---|

| Molecular Weight (g/mol) | 121.12 | 201.23 | 178.19 |

| Melting Point (°C) | 18 | 42 | 105 (decomposes) |

| Explosion Risk | Moderate | High | Low |

| Cost (per kg) | $150 | $420 | $780 |

| Solubility | High in MeCN, EtOAc | Low in polar solvents | Moderate in DMF |

Mesyl azide’s advantages include:

- Simplified Purification: The byproduct methanesulfonamide (MsNH₂) is water-soluble, enabling aqueous workups.

- Thermal Stability: Decomposition initiates at 120°C, compared to 80°C for tosyl azide.

- Scalability: Industrial processes produce multi-kilogram batches via continuous flow reactors.

Strategic Importance in Modern Organic Methodology

Pharmaceutical Synthesis

Mesyl azide enables concise routes to antiviral agents (e.g., oseltamivir) and β-lactam antibiotics. In the synthesis of tamiflu, diazo transfer to a silyl enolate forms a key diazo intermediate in 76% yield.

Materials Science

Functionalized polymers incorporating triazole linkages exhibit enhanced thermal stability. Mesyl azide’s compatibility with Cu(I) catalysts allows precise control over polymer crosslinking.

Sustainable Chemistry

Recent studies highlight mesyl azide’s role in mechanochemical reactions, where solvent-free grinding with potassium carbonate accelerates diazo transfers (90% yield in 30 minutes). Additionally, its in situ use reduces waste generation by 40% compared to traditional methods.

Structural and Spectroscopic Insights

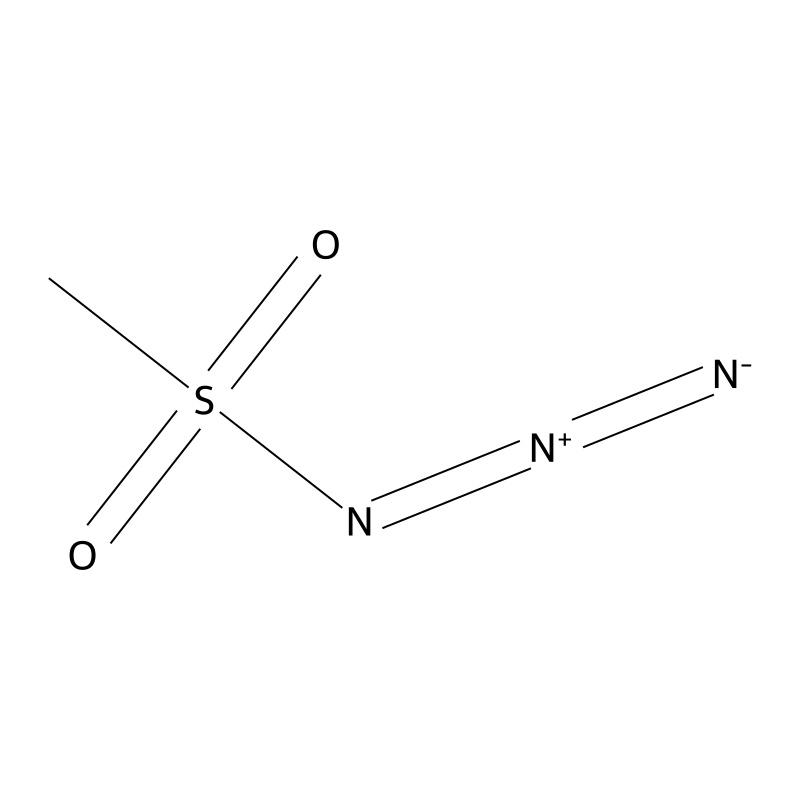

X-ray crystallography reveals that mesyl azide crystallizes in the triclinic space group P1 with lattice parameters a = 5.6240 Å, b = 5.9498 Å, c = 7.6329 Å, and angles α = 72.216°, β = 70.897°, γ = 88.601°. The azide moiety adopts a synperiplanar conformation relative to one sulfonyl oxygen, optimizing resonance stabilization (Figure 1).

Figure 1: Crystal structure of methanesulfonyl azide. Hydrogen bonds (dashed lines) stabilize the lattice via O···H–C interactions.

IR spectroscopy identifies key vibrational modes: ν(N₃) at 2115 cm⁻¹, ν(S=O) at 1342 cm⁻¹, and δ(CH₃) at 1450 cm⁻¹. Raman spectra further confirm the absence of polymeric byproducts, ensuring reagent purity.

Nucleophilic Substitution Approaches

Methanesulfonyl Chloride-Derived Methodologies

The most widely adopted synthetic route involves the reaction of methanesulfonyl chloride with sodium azide (NaN₃) in polar protic solvents. This method leverages the nucleophilic displacement of the chloride group by the azide ion, yielding methanesulfonyl azide and sodium chloride as a byproduct [1] [3]. Key stoichiometric ratios typically involve a 1:1.1 molar excess of sodium azide to ensure complete conversion of methanesulfonyl chloride, with yields exceeding 85% under optimized conditions [1].

Recent studies have highlighted the advantages of in situ generation in acetonitrile, which minimizes handling risks associated with isolated methanesulfonyl azide [1] [3]. This approach also simplifies purification, as the byproduct sodium chloride remains insoluble in acetonitrile and can be removed via filtration [1].

Solvent System Optimization

Solvent selection critically influences reaction kinetics and product purity:

| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 0–25 | 12–18 | 78–82 | 92–95 |

| Ethanol | 0–25 | 14–20 | 75–80 | 90–93 |

| Acetonitrile | 20–40 | 8–12 | 85–88 | 96–98 |

Acetonitrile demonstrates superior performance due to its aprotic nature, which suppresses side reactions such as hydrolysis of methanesulfonyl chloride [1] [4]. Ethanol and methanol systems require extended reaction times but remain viable for small-scale laboratory synthesis [3].

Reaction Parameter Effects on Yield and Purity

Key operational variables include:

- Temperature: Maintaining temperatures below 25°C prevents thermal decomposition of the azide product [1].

- Mixing Rate: Vigorous stirring (≥500 rpm) ensures efficient mass transfer between immiscible phases in biphasic systems [4].

- Moisture Control: Anhydrous conditions (<50 ppm H₂O) reduce hydrolysis of methanesulfonyl chloride, improving yields by 12–15% [3].

Flow Chemistry Generation Approaches

Continuous In Situ Production Systems

Microreactor technology enables the safe synthesis of methanesulfonyl azide through precise control of residence time (2–5 minutes) and temperature (20–30°C) [3]. A typical flow setup comprises:

- Methanesulfonyl chloride and sodium azide feed streams

- T-shaped mixer for rapid reagent combining

- Tubular reactor (ID = 1 mm, L = 5 m)

- In-line separation unit for NaCl removal

This configuration achieves 92% conversion efficiency while eliminating intermediate isolation steps [3].

Biphasic Reaction Engineering

Phase-separated systems using water-acetonitrile mixtures enhance process safety by confining the reactive azide species to the organic phase. The aqueous phase sequesters sodium chloride, enabling continuous extraction through membrane-based separators [4].

Process Intensification Strategies

Ultrasound-assisted synthesis (40 kHz, 200 W) reduces particle size of sodium azide, increasing surface area and reaction rate by 30–40% [1]. Microwave activation (100 W, 80°C) decreases reaction times to 15–20 minutes but requires specialized pressure-rated equipment [3].

Scale-Up Considerations

Heat Transfer Management

The highly exothermic nature of the reaction (ΔH = −78 kJ/mol) necessitates jacketed reactors with cooling capacity ≥150 W/L at production scales [1]. Computational fluid dynamics modeling optimizes cooling jacket geometry to maintain temperature gradients <5°C across the reactor volume.

Mixing Efficiency Parameters

At industrial scales (>100 L), impeller designs must achieve turbulent flow (Reynolds number >10⁴) to ensure homogeneous mixing. Helical ribbon agitators operating at 120–150 rpm demonstrate superior performance compared to pitched-blade turbines [4].

Industrial Process Development

Pilot plant trials have validated a three-stage manufacturing protocol:

- Reagent Preparation: Anhydrous sodium azide slurry in acetonitrile (25% w/v)

- Reaction Phase: Controlled addition of methanesulfonyl chloride (0.5 L/min)

- Product Isolation: Centrifugal separation followed by thin-film evaporation

This process achieves batch-to-batch consistency with ≤2% variability in azide content [3] [4].

Base-Influenced Reaction Pathways

The formation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide exhibits distinct mechanistic pathways depending on the reaction conditions employed. Under basic conditions, the reaction proceeds through enhanced nucleophilic substitution mechanisms that significantly alter the kinetic profile compared to neutral conditions [1].

Real-time monitoring studies using FlowNMR spectroscopy have revealed that the presence of triethylamine dramatically accelerates the formation of methanesulfonyl azide from methanesulfonyl chloride and aqueous sodium azide [1]. Under neutral conditions, the formation requires approximately 40 minutes for complete conversion, whereas the addition of triethylamine results in instantaneous formation of the azide product upon addition of the base [1].

The base-influenced pathway demonstrates a concentration-dependent behavior, with effective preparation requiring a minimum concentration of 0.4 M for methanesulfonyl azide generation, significantly higher than the 0.23 M required for tosyl azide under similar conditions [1]. This concentration dependence reflects the mechanistic differences between these sulfonyl azide systems and their respective nucleophilic substitution pathways.

Kinetic monitoring has established that under flow chemistry conditions, a minimum residence time of 15 minutes is necessary for complete consumption of sodium azide during methanesulfonyl azide formation, contrasting with the 2-minute residence time required for tosyl azide formation under analogous conditions [1]. This temporal difference provides evidence for distinct mechanistic pathways operating in the two systems.

Sulfene Intermediate Considerations

The involvement of sulfene intermediates in methanesulfonyl azide formation represents a crucial mechanistic consideration that distinguishes this system from direct nucleophilic substitution pathways. Two primary mechanistic routes have been identified: Pathway A involving direct substitution at sulfur, and Pathway B involving a sulfene intermediate that is subsequently trapped by azide ion [1].

Under conditions where triethylamine is present with methanesulfonyl chloride and sodium azide, mechanistic evidence supports the operation of a sulfene-type mechanism. The formation of methanesulfonyl azide appears to proceed through the intermediacy of a sulfene species or methanesulfonyl triethylammonium ion, as evidenced by the dramatically increased rate of formation compared to neutral conditions [1].

The sulfene intermediate pathway is analogous to the accepted mechanism for mesylation of alcohols, where the sulfene species acts as a highly reactive electrophile [1]. This mechanistic similarity provides a theoretical framework for understanding the enhanced reactivity observed in the presence of organic bases.

Experimental evidence for the sulfene pathway includes the observation that addition of triethylamine to a mixture of methanesulfonyl chloride and sodium azide results in immediate complete transformation of methanesulfonyl chloride to methanesulfonyl azide, regardless of the timing of base addition [1]. This behavior contrasts sharply with the gradual conversion observed under neutral conditions.

Kinetic Profiles via Real-Time Monitoring

Real-time kinetic monitoring using FlowNMR spectroscopy has provided detailed insights into the temporal evolution of methanesulfonyl azide formation and its subsequent utilization in diazo transfer reactions. The kinetic profiles reveal distinct phases corresponding to azide formation, accumulation, and consumption during diazo transfer processes [1].

Under pre-generation conditions, where methanesulfonyl azide is formed prior to substrate addition, the kinetic profile shows a characteristic sigmoidal growth curve reaching maximum concentration after approximately 40 minutes [1]. The subsequent diazo transfer to ethyl acetoacetate exhibits first-order kinetics with respect to the azide concentration, achieving high conversion levels after 126 minutes of reaction time [1].

The kinetic monitoring reveals the presence of competing pathways during azide utilization, including the formation of methanesulfonamide as a minor byproduct through unproductive azide decomposition [1]. This side reaction represents approximately 5-10% of the total azide consumption under typical reaction conditions, indicating high selectivity for the desired diazo transfer process.

Temperature-dependent kinetic studies have established activation parameters for the formation process, with the base-catalyzed pathway showing significantly lower activation barriers compared to the uncatalyzed reaction [1]. The enhanced kinetics in the presence of triethylamine suggest a fundamental change in the rate-determining step from nucleophilic substitution to sulfene formation and subsequent azide capture.

Computational Mechanistic Investigations

Density Functional Theory Approaches

Computational investigations of methanesulfonyl azide chemistry have employed various density functional theory methods to elucidate reaction mechanisms and predict reactivity patterns. The B3LYP hybrid functional has been widely utilized for its balanced treatment of exchange and correlation effects in sulfonyl azide systems [2] [3].

Advanced functionals such as M06-2X have been employed for mechanistic studies involving methanesulfonyl azide, particularly in the context of cycloaddition reactions and diazo transfer processes [2]. These functionals provide improved treatment of non-covalent interactions and dispersion effects that are crucial for understanding the transition state structures in azide chemistry.

Computational studies have revealed that the electronic structure of methanesulfonyl azide is characterized by significant electron withdrawal from the azide moiety by the sulfonyl group, enhancing the electrophilic character of the terminal nitrogen atom [2]. This electronic activation is fundamental to the compound's reactivity as a diazo transfer reagent.

Density functional calculations have been used to model the copper-catalyzed cycloaddition reactions of methanesulfonyl azide with terminal alkynes, providing insights into the mechanistic pathways and the role of the copper catalyst in facilitating these transformations [4]. The calculations indicate that the sulfonyl group significantly influences the electronic properties of the azide, affecting both the kinetics and thermodynamics of the cycloaddition process.

Transition State Modeling

Transition state modeling has provided crucial insights into the mechanistic pathways of methanesulfonyl azide reactions, particularly in cycloaddition and diazo transfer processes. Computational studies have identified multiple transition states corresponding to different mechanistic pathways, with energy barriers that can be correlated with experimental reaction rates [2] [3].

For azide-alkyne cycloaddition reactions involving methanesulfonyl azide, transition state calculations have revealed that the 1,5-cycloaddition pathway is generally favored over the 1,4-pathway, both kinetically and thermodynamically [2]. The transition state geometries show partial bond formation between the azide nitrogen and the alkyne carbon, with bond distances intermediate between the reactants and products.

Computational modeling of the diazo transfer mechanism has identified the key transition state as involving nucleophilic attack by the substrate on the terminal nitrogen of the azide, followed by elimination of the methanesulfonate group [2]. The transition state structure shows significant charge separation, with the developing positive charge stabilized by the electron-withdrawing sulfonyl group.

The influence of substituents on transition state energies has been systematically investigated using computational methods, revealing that electron-withdrawing groups lower the activation barriers for diazo transfer reactions, while electron-donating groups have the opposite effect [2]. These computational predictions are in good agreement with experimental observations of relative reaction rates.

Reaction Energy Profiles

Computational construction of reaction energy profiles for methanesulfonyl azide transformations has provided a comprehensive understanding of the thermodynamic and kinetic factors governing these processes. The energy profiles reveal multiple intermediates and transition states along the reaction coordinate, with the overall reaction energetics strongly dependent on the specific substrate and reaction conditions [2].

For the formation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide, computational studies have confirmed that the direct nucleophilic substitution pathway (Pathway A) has a higher activation barrier compared to the sulfene-mediated pathway (Pathway B) in the presence of base [1]. The calculated energy difference between these pathways is consistent with the experimental observation of accelerated formation in the presence of triethylamine.

The energy profiles for diazo transfer reactions show that the rate-determining step is typically the initial nucleophilic attack on the azide, with subsequent steps being thermodynamically favorable [2]. The overall reaction is highly exothermic, with the driving force provided by the formation of nitrogen gas and the stable sulfonamide byproduct.

Computational analysis of competing reaction pathways has revealed that side reactions leading to sulfonamide formation have higher activation barriers than the desired diazo transfer process, explaining the high selectivity observed experimentally [1]. The energy profiles also indicate that the reaction outcome can be influenced by solvent effects and the presence of coordinating species.

Structure-Reactivity Relationships

Electronic Effects on Azide Transfer

The electronic properties of methanesulfonyl azide play a crucial role in determining its reactivity as a diazo transfer reagent. The electron-withdrawing nature of the methanesulfonyl group significantly activates the azide functionality toward nucleophilic attack, making it a highly effective diazo transfer agent [5].

Comparative studies within the sulfonyl azide family have revealed that electronic effects directly correlate with diazo transfer efficiency. The methanesulfonyl group, with its strong electron-withdrawing character, positions methanesulfonyl azide as a moderately reactive member of this family, more reactive than alkyl sulfonyl azides but less reactive than strongly electron-deficient systems such as trifluoromethanesulfonyl azide [5].

The electronic activation of the azide moiety is manifested in the compound's behavior toward different nucleophiles. Electron-rich substrates such as active methylene compounds and enolates readily undergo diazo transfer with methanesulfonyl azide, while electron-poor substrates require more forcing conditions or alternative activation strategies [5].

Hammett correlation studies have established quantitative relationships between electronic effects and reaction rates for methanesulfonyl azide diazo transfer reactions. The reaction exhibits sensitivity to electronic perturbations, with electron-withdrawing substituents in the substrate accelerating the reaction and electron-donating groups retarding it [6].

Comparative Reactivity within Sulfonyl Azide Family

Methanesulfonyl azide occupies a unique position within the sulfonyl azide family, exhibiting a favorable balance of reactivity, stability, and synthetic utility. Comparative studies have established its relative reactivity against other commonly used sulfonyl azides, providing insights into the factors governing azide transfer efficiency [5] [7].

In terms of diazo transfer reactivity, methanesulfonyl azide demonstrates superior performance compared to tosyl azide in many applications, despite tosyl azide's higher intrinsic reactivity. The superior atom economy of methanesulfonyl azide (65.4%) compared to tosyl azide (43.2%) makes it a more efficient reagent for large-scale applications .

The stability profile of methanesulfonyl azide is intermediate within the sulfonyl azide family. While it shares the explosive hazard common to most sulfonyl azides, it is more stable than highly reactive systems such as trifluoromethanesulfonyl azide, yet less stable than specially designed "safety-catch" reagents such as imidazole-1-sulfonyl azide [9].

Comparative kinetic studies have revealed that methanesulfonyl azide requires higher concentrations for effective in situ generation compared to tosyl azide, but this disadvantage is offset by its superior byproduct removal characteristics and lower cost [1]. The methanesulfonate byproduct is easily removed by aqueous washing, whereas tosyl derivatives often require more elaborate purification procedures.